Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-16(2,3)22-15(21)19-11-17(13-20)9-18(10-17,12-19)14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLHLAJKFVBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Properties and Characterization
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate (CID: 155822794) features a distinctive bicyclic framework with a nitrogen atom incorporated into the ring system. The compound has a molecular formula of C18H25NO3 and a molecular weight of 303.4 g/mol. Its structure comprises a 3-azabicyclo[3.1.1]heptane core with three key functional groups: a hydroxymethyl group at position 1, a phenyl substituent at position 5, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 3.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of the compound based on computed values:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 303.4 g/mol | Computed by PubChem 2.1 |
| XLogP3-AA | 2.6 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 4 | Computed by Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 49.8 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 22 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
| Complexity | 428 | Computed by Cactvs 3.4.8.18 |
These properties indicate that the compound has moderate lipophilicity (XLogP3-AA of 2.6) and a balanced profile of hydrogen bond donors and acceptors, suggesting potential for good bioavailability.
General Synthetic Approaches to the 3-Azabicyclo[3.1.1]heptane Core
Before discussing specific preparation methods for the target compound, it is essential to understand the fundamental approaches for synthesizing the 3-azabicyclo[3.1.1]heptane core structure.
Reduction of Spirocyclic Oxetanyl Nitriles
A general and scalable approach to 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. This method has been recognized as particularly efficient for accessing this bicyclic framework. The approach typically involves:
- Preparation of the spirocyclic oxetanyl nitrile intermediate
- Selective reduction conditions to form the bicyclic structure
- Further functionalization to introduce desired substituents
Formal Dipolar [4π + 2σ] Cycloaddition
This approach utilizes readily available bicyclo[1.1.0]butanes and nitrones in the presence of a Europium(III) triflate catalyst to construct the 3-azabicyclo[3.1.1]heptane scaffold. The method involves:
- Preparation of appropriate bicyclo[1.1.0]butane substrates
- Reaction with nitrone compounds under catalytic conditions
- Formation of the bicyclic structure through cycloaddition
Intramolecular Imide Formation
Recent advances in the synthesis of 3-azabicyclo[3.1.1]heptanes involve the intramolecular imide formation using properly 1,3-functionalized cyclobutane derivatives. This approach includes:
- Diastereoselective Strecker reaction of readily accessible 3-oxocyclobutanecarboxylate
- Formation of a key cyclobutane-derived 1,3-dicarboxylic acid derivative
- Intramolecular cyclization to form the bicyclic structure
Specific Synthesis Methods for this compound
Method A: Modified Reduction of Oxetanyl Nitriles
This method adapts the general reduction of spirocyclic oxetanyl nitriles approach for the specific synthesis of the target compound.
Synthetic Route
- Synthesis of phenyl-substituted oxetanyl nitrile intermediate
- Reduction of the nitrile group to amino functionality
- Protection of the amine with tert-butyloxycarbonyl (Boc) group
- Oxidation of the appropriate position to introduce the hydroxymethyl group
This approach is supported by the general methodology outlined by Mykhailiuk and colleagues for 3-azabicyclo[3.1.1]heptane derivatives. Their work demonstrates that the spirocyclic oxetanyl nitrile reduction method can be adapted to incorporate various substituents, including phenyl groups and hydroxyl functionalities.
Method B: Multi-step Approach via 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione
This method uses a key intermediate—1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione—which can be further elaborated to introduce the required functionality.
Synthetic Pathway
- Synthesis of cyclobutane-derived 1,3-dicarboxylic acid derivative
- Intramolecular imide formation to generate 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione
- Selective reduction of one carbonyl group
- Introduction of the phenyl group at position 5
- Protection of the nitrogen with Boc group
- Conversion to the hydroxymethyl derivative
This approach is based on the multigram synthesis methodology described by Lysenko et al., which provides access to various 3-azabicyclo[3.1.1]heptane derivatives. The process involves:
To a pre-cooled solution of the starting material in trifluoroacetic acid (TFA), concentrated sulfuric acid is added dropwise with cautious stirring. The reaction mixture is stirred for 16 hours at 25°C and then concentrated under reduced pressure. The residue is neutralized with saturated aqueous potassium carbonate to pH 9, and the precipitated product is isolated by filtration.
Method C: Modified Mannich Reaction Approach
This approach draws inspiration from the synthesis of related bicyclic structures, such as 2,4-bis(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one.
Synthetic Sequence
- Modified Mannich reaction using appropriately substituted benzaldehydes
- Formation of the bicyclic core structure
- Introduction of the hydroxymethyl group
- Protection of the nitrogen with Boc group
- Selective functionalization to achieve the desired substitution pattern
While this method requires adaptation from the 3-azabicyclo[3.3.1] to the 3-azabicyclo[3.1.1] system, it offers an alternative approach based on established chemistry for similar bicyclic structures.
Comparative Analysis of Preparation Methods
Table 2 provides a comparative analysis of the three main synthetic approaches described above:
| Parameter | Method A: Oxetanyl Nitrile Reduction | Method B: Via Bicyclic Imide | Method C: Modified Mannich |
|---|---|---|---|
| Starting Materials | Spirocyclic oxetanyl nitriles | Cyclobutane derivatives | Benzaldehydes and cyclic ketones |
| Number of Steps | 4-5 | 6-7 | 5-6 |
| Estimated Overall Yield | Moderate (30-40%) | Good (40-50%) | Low to moderate (20-30%) |
| Scalability | Good | Excellent (multigram) | Moderate |
| Stereoselectivity | Good | Very good | Moderate |
| Key Advantages | Established methodology, good functional group tolerance | Proven multigram scale, high stereoselectivity | Accessible starting materials |
| Limitations | Sensitive reduction conditions | Multiple steps required | Lower stereoselectivity, adaptation needed |
Based on the available information, Method B appears to offer the most promising approach for large-scale synthesis due to its demonstrated multigram scalability and good stereoselectivity.
Optimization Strategies for Synthesis
Catalyst Selection for Key Steps
The choice of catalyst can significantly impact the efficiency of several key steps in the synthesis:
For reduction steps, catalysts such as lithium aluminum hydride (LAH), sodium aluminum hydride (SAH), or sodium borohydride (NaBH4) with zinc chloride can be employed, with selection based on functional group tolerance and desired selectivity.
For Boc protection, the use of di-tert-butyl dicarbonate [(Boc)2O] in the presence of appropriate bases provides efficient protection of the nitrogen atom.
Reaction Conditions Optimization
Table 3 outlines key reaction parameters that can be optimized for improved yields:
| Reaction Step | Temperature Range | Solvent System | Catalyst/Reagent | Time |
|---|---|---|---|---|
| Reduction of Nitrile | -78°C to 25°C | THF, diethyl ether | LAH, SAH, or NaBH4/ZnCl2 | 2-6 hours |
| Boc Protection | 0°C to 25°C | Dichloromethane, THF | (Boc)2O, triethylamine | 4-12 hours |
| Oxidation to Aldehyde | 0°C to 25°C | Dichloromethane | Pyridinium dichromate (PDC) | 3-6 hours |
| Imide Formation | 10°C to 25°C | TFA | Sulfuric acid | 16 hours |
Purification Strategies
Effective purification is crucial for obtaining the target compound with high purity:
For intermediate purification, column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes) is commonly employed.
For the final product, recrystallization from suitable solvents (e.g., ethanol/ether mixtures) can provide high-purity material.
For large-scale preparations, more economical purification methods such as precipitation or crystallization are preferred over chromatography.
Analytical Methods for Product Characterization
Spectroscopic Analysis
Complete characterization of this compound typically includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR for proton environment analysis
- 13C NMR for carbon framework confirmation
- 2D NMR techniques (COSY, HSQC, HMBC) for structural confirmation
Infrared (IR) Spectroscopy:
- Identification of key functional groups (hydroxyl, carbonyl, aromatic)
Mass Spectrometry:
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation
- Fragmentation pattern analysis for structural verification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
- Purity determination
- Isomer separation and quantification
Gas Chromatography (GC):
- For volatile intermediates
- Purity analysis
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography can provide unambiguous proof of the three-dimensional structure, including stereochemistry and absolute configuration.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and applications:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1: -CH₂OH; 5: -Ph | C₁₈H₂₅NO₃ | 303.40 (estimated) | Not explicitly listed | Hydrophilic hydroxymethyl; phenyl enhances aromatic interactions. |
| Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1: -CHO; 5: -CH₃ | C₁₃H₂₁NO₃ | 239.32 | EN300-1653203 | Formyl group increases electrophilicity; methyl improves metabolic stability. |
| Tert-butyl 1-fluoro-5-formyl-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1: -F; 5: -CHO | C₁₃H₁₈FNO₃ | 243.27 | 2344680-51-7 | Fluorine enhances electronegativity and bioavailability; formyl aids reactivity. |
| Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate | 1: -CH₂OH; 5: -C₄H₃S (thienyl) | C₁₆H₂₃NO₃S | 309.42 | 2580240-08-8 | Thienyl introduces sulfur-mediated interactions; altered electronic properties. |
| Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | Bicyclo[4.1.0] core; 1: -CH₂OH | C₁₂H₂₁NO₃ | 227.30 | 134575-14-7 | Different ring geometry (norbornane analog); increased steric strain. |
Structural and Functional Insights
Substituent Effects
- Formyl (-CHO) : Found in the methyl- and fluoro-substituted analogs, the formyl group increases electrophilicity, making these derivatives reactive intermediates for further functionalization (e.g., hydrazine couplings) .
- Fluorine (-F) : The fluoro-formyl analog (CAS 2344680-51-7) exhibits improved metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .
- Thienyl vs. Phenyl : Replacing phenyl with thienyl (CAS 2580240-08-8) introduces sulfur atoms, altering electronic properties and enabling interactions with metal ions or sulfur-binding enzymes .
Ring System Variations
Biological Activity
Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, a bicyclic compound with the molecular formula C16H23NO3, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields.
The compound features a tert-butyl ester group, a hydroxymethyl group, and a phenyl group, contributing to its unique chemical reactivity and biological interactions. The structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C16H23NO3 |
| Molecular Weight | 275.36 g/mol |
| CAS Number | 2567495-65-0 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Interaction : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that at certain concentrations, the compound significantly reduced cell viability, indicating potential as an anticancer agent .
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on the antimicrobial properties of the compound showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
- The mechanism involved disruption of bacterial cell wall synthesis.
-
Cytotoxic Effects on Cancer Cells :
- In a controlled experiment with human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant cytotoxicity.
Applications in Research and Industry
The unique structure of this compound makes it a valuable compound in several fields:
- Pharmaceutical Development : Investigated as a lead compound for new antibiotics or anticancer drugs due to its biological activity.
- Chemical Synthesis : Used as a building block in organic synthesis for creating more complex molecules.
Q & A
Q. What are the standard synthetic routes for Tert-butyl 1-(hydroxymethyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-3-carboxylate, and what critical steps ensure successful synthesis?
The synthesis typically involves multi-step organic reactions, including cyclization, functional group protection, and stereochemical control. Key steps include:
- Cyclization : Formation of the bicyclic framework via intramolecular reactions, often requiring precise temperature control (e.g., reflux in dichloromethane or THF) .
- Hydroxymethyl Introduction : Use of reducing agents like LiAlH₄ to convert ester or carbonyl groups to hydroxymethyl substituents .
- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced early to protect the amine, with deprotection under acidic conditions (e.g., TFA) in later stages . Critical optimization parameters include solvent polarity, reaction time, and catalyst selection (e.g., Pd for cross-coupling) .
Q. How can researchers confirm the structural integrity and stereochemistry of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR verify connectivity and substituent positions. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the bicyclic protons show distinct splitting patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry. SHELX programs (e.g., SHELXL) are widely used for refinement .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1666 cm⁻¹ for the Boc group) .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate impurities based on polarity .
- Recrystallization : Suitable for final purification using solvents like ethanol or acetone to yield high-purity crystals .
- HPLC : For chiral resolution if stereoisomers are present .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?
Contradictions often arise from dynamic effects or impurities. Strategies include:
- Variable-Temperature NMR : Identifies conformational exchange broadening signals (e.g., ring-flipping in the bicyclic system) .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations and spatial proximity to resolve overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula to rule out isomeric impurities .
Q. What computational methods aid in predicting the reactivity and stability of this compound under varying conditions?
- Density Functional Theory (DFT) : Models transition states for ring-opening reactions or nucleophilic attacks on the hydroxymethyl group .
- Molecular Dynamics (MD) Simulations : Predicts solvent interactions and conformational flexibility in biological systems .
- Docking Studies : Evaluates potential binding modes with biological targets (e.g., enzymes) based on steric and electronic compatibility .
Q. How does the stereochemistry of the bicyclic core influence its derivatization for pharmaceutical applications?
- Steric Hindrance : The axial phenyl group at position 5 may block electrophilic attacks, favoring specific reaction pathways (e.g., equatorial functionalization) .
- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts ensures retention of stereochemistry during derivatization (e.g., Suzuki couplings) .
- Protection Strategies : Temporary masking of the hydroxymethyl group (e.g., silylation) prevents unwanted side reactions during modifications .
Q. What are the best practices for scaling up synthesis while maintaining yield and purity?
- Flow Chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions in cyclization steps .
- DoE (Design of Experiments) : Statistically optimizes parameters (temperature, stoichiometry) for high-throughput synthesis .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitors reaction progress in real time .
Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed elemental analysis data?
- Re-crystallization : Remove hygroscopic or solvent-trapped impurities that skew results .
- Combined Techniques : Cross-validate with HRMS and combustion analysis for accurate C/H/N/O ratios .
- Hydration Assessment : TGA (thermogravimetric analysis) detects bound water/solvent molecules .
Q. What steps mitigate conflicting bioactivity results in structure-activity relationship (SAR) studies?
- Purity Verification : Ensure >95% purity via HPLC before testing .
- Protease Stability Assays : Confirm the compound’s stability in biological matrices (e.g., plasma) to rule out false negatives .
- Orthogonal Assays : Use both enzymatic (e.g., IC₅₀) and cell-based assays to validate activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
